molecular formula C20H13IN2O2S B2561102 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide CAS No. 292051-19-5

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide

Cat. No.: B2561102
CAS No.: 292051-19-5
M. Wt: 472.3
InChI Key: FHIULNXSHGQJAF-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide (CAS 292051-19-5) is a benzothiazole derivative offered for research and development purposes. It has a molecular formula of C20H13IN2O2S and a molecular weight of 472.3 g/mol . Benzothiazole is a privileged scaffold in medicinal chemistry, known for its versatile pharmacological potential. A recent 2025 study highlights that novel benzothiazole derivatives demonstrate significant anti-inflammatory and analgesic activities in both in silico and in vivo models, with one compound exhibiting superior binding affinity in molecular docking studies against key receptors . Furthermore, benzothiazole nuclei are recognized for a broad spectrum of biological activities, including antimicrobial, anticancer, and antitumor effects, making them a key structural motif in experimental drug design . This compound is provided for the investigation of these and other potential properties in a controlled laboratory setting.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13IN2O2S/c21-15-6-2-1-5-13(15)19(25)22-12-9-10-17(24)14(11-12)20-23-16-7-3-4-8-18(16)26-20/h1-11,24H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIULNXSHGQJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from benzothiazole. For instance, derivatives have shown promising results against various cancer cell lines. In vitro studies demonstrated that certain analogs exhibited significant cytotoxicity against colorectal carcinoma cells (HCT116), with IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil (IC50 = 9.99 µM) . The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.

Antimicrobial Properties

Benzothiazole derivatives have also been evaluated for their antimicrobial activity. Compounds similar to N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide showed effectiveness against both Gram-positive and Gram-negative bacterial strains. The presence of halogen substituents has been correlated with enhanced antimicrobial potency .

Neurological Applications

Another area of interest is the compound's potential role in treating neurodegenerative diseases. Research indicates that benzothiazole derivatives can act as multi-target-directed ligands (MTDLs) aimed at neuroprotective effects and modulation of neurotransmitter systems . These compounds have been tested for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE), which are critical in the pathophysiology of neurodegenerative disorders.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including halogenation, amidation, and cyclization processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Evaluation

A study evaluated several benzothiazole derivatives for their anticancer properties against HCT116 cells. Among them, this compound displayed substantial cytotoxicity with an IC50 value significantly lower than that of conventional chemotherapeutics .

Case Study 2: Antimicrobial Testing

In another investigation, various benzothiazole derivatives were screened for antimicrobial activity using the tube dilution method against multiple bacterial strains. The results indicated that certain derivatives exhibited MIC values in the low micromolar range, showcasing their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₀H₁₃IN₂O₂S
  • Molecular Weight : 496.3 g/mol
  • Key Functional Groups : Benzothiazole (aromatic heterocycle), hydroxyphenyl (polar substituent), iodobenzamide (electron-deficient aromatic system).

Friedel-Crafts acylation to attach aromatic substituents.

Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amidation) to form the amide bond .

Halogenation (e.g., iodination) at specific positions using electrophilic reagents .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differentiating features:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological Activity (if reported) Reference
N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide -OH (para), -I (ortho) 496.3 Not explicitly reported; inferred from analogues
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-bromobenzamide -Br (ortho) instead of -I 425.3 Potential protease inhibition (inferred)
N-(1,3-Benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide Biphenyl group, no halogen 332.4 Diuretic activity (in vivo)
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide -OBut (para), no halogen 402.5 Not reported; high lipophilicity (XLogP3 = 6.1)
3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]-4H-1,2,4-triazole Triazole core, pyridyl substituent ~400–450 (estimated) Antibacterial (Gram-positive), antitubercular

Substituent Impact Analysis :

  • Halogens (I vs.
  • Hydroxyl vs. Alkoxy Groups : The -OH group in the target compound improves solubility and hydrogen-bonding capacity compared to -OBut in , which prioritizes membrane permeability .
  • Triazole vs. Benzothiazole Hybrids : Triazole-containing derivatives () exhibit broader antibacterial activity, suggesting that heterocycle fusion patterns significantly influence biological targeting .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies and findings.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety linked to a hydroxyphenyl group and an iodobenzamide structure. The synthesis typically involves multi-step organic reactions, where benzothiazole derivatives are formed and subsequently modified to introduce the iodine and amide functionalities.

Antitumor Activity

Recent studies indicate that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, a series of benzothiazole derivatives were synthesized and tested against five cancer lines (NCI-H226, SK-N-SH, HT29, MKN-45, MDA-MB-231). The most promising derivatives showed IC50 values ranging from 0.24 to 0.92 µM, indicating strong antiproliferative effects .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound 18eNCI-H2260.31
Compound XSK-N-SH0.45
Compound YMDA-MB-2310.92

The mechanism by which this compound exerts its effects is believed to involve the activation of procaspase-3, a critical component in the apoptotic pathway. Structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring significantly influence the compound's ability to activate procaspase-3 .

Case Studies

A notable case study involved the evaluation of a related compound in an in vivo model where it demonstrated significant tumor reduction compared to controls. The study highlighted the importance of the hydroxyl group in enhancing solubility and bioavailability, thus improving therapeutic efficacy .

Other Biological Activities

In addition to antitumor properties, compounds with similar structures have shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM for certain derivatives .

Table 2: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMIC (µM)Reference
Compound AE. faecalis8
Compound BS. aureus16

Q & A

Q. How do solvent polarity and proticity impact the compound’s stability during synthesis?

  • Study : Compare reaction yields in polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents. Monitor degradation via TLC or LC-MS. Optimize by adding stabilizers (e.g., BHT for radical-sensitive intermediates) .

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